molecular formula C10H7F3O3 B13606804 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one

1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B13606804
M. Wt: 232.16 g/mol
InChI Key: AJKODIKPAHIOAP-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one is an organic compound that features a trifluoromethyl group attached to a benzodioxin ring system

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 2,3-dihydrobenzo[b][1,4]dioxin and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions.

    Procedure: The 2,3-dihydrobenzo[b][1,4]dioxin is reacted with trifluoroacetic anhydride in a suitable solvent like dichloromethane. The mixture is stirred at a low temperature (0-5°C) for several hours to ensure complete reaction.

    Purification: The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common to ensure consistency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the trifluoromethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Methyl derivatives.

    Substitution: Substituted benzodioxin derivatives.

Scientific Research Applications

1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates.

Properties

Molecular Formula

C10H7F3O3

Molecular Weight

232.16 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H7F3O3/c11-10(12,13)9(14)8-5-15-6-3-1-2-4-7(6)16-8/h1-4,8H,5H2

InChI Key

AJKODIKPAHIOAP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)C(F)(F)F

Origin of Product

United States

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